4-Ethylfuran-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylfuran-2-boronic acid is an organic compound with the molecular formula C6H9BO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an organic group and two hydroxyl groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylfuran-2-boronic acid typically involves the reaction of 4-ethylfuran with a boron-containing reagent. One common method is the reaction of 4-ethylfuran with boronic acid or boronate esters under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylfuran-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, potassium carbonate, tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
4-Ethylfuran-2-boronic acid has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Ethylfuran-2-boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: 4-Ethylfuran-2-boronic acid is unique due to its furan ring structure, which imparts distinct reactivity and properties compared to other boronic acids. Its ethyl group provides additional steric and electronic effects, influencing its behavior in chemical reactions .
Properties
IUPAC Name |
(4-ethylfuran-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BO3/c1-2-5-3-6(7(8)9)10-4-5/h3-4,8-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGVNMAZPJSIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)CC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.